molecular formula C5H5ClN2O2 B3024489 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 137343-52-3

3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3024489
Key on ui cas rn: 137343-52-3
M. Wt: 160.56 g/mol
InChI Key: OBOOPWDQTYAVEJ-UHFFFAOYSA-N
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Patent
US05201938

Procedure details

A mixture of 23.9 g (127 mmol) of ethyl 3-chloro-1-methylpyrazole-4-carboxylate and 10.4 g (260 mmol) of sodium hydroxide in 130 mL of water was prepared and was heated at reflux for 3 hr. The solution that formed was cooled to about 0° C. and neutralized to pH 6.5 with concentrated hydrochloric acid with stirring and the precipitate that formed was recovered by filtration, washed with water, and dried under reduced pressure to obtain 18.1 g (89 percent of theory) of the title compound as a white solid melting at 211°-213° C. (d).
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([C:7]([O:9]CC)=[O:8])=[CH:5][N:4]([CH3:12])[N:3]=1.[OH-].[Na+].Cl>O>[Cl:1][C:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]([CH3:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
ClC1=NN(C=C1C(=O)OCC)C
Name
Quantity
10.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solution that formed
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN(C=C1C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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